molecular formula C17H13F2NO4S B2443527 HIF-2alpha-IN-2 CAS No. 1672666-82-8

HIF-2alpha-IN-2

Número de catálogo: B2443527
Número CAS: 1672666-82-8
Peso molecular: 365.35
Clave InChI: GTHLUQQEKIJSME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HIF-2alpha-IN-2 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, or hypoxia. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancers and other diseases characterized by hypoxia.

Aplicaciones Científicas De Investigación

Key Applications

  • Cancer Therapy
    • Renal Cell Carcinoma : HIF-2alpha-IN-2 has shown efficacy in preclinical models of renal cell carcinoma by inhibiting tumor growth and angiogenesis. Studies indicate that targeting HIF-2α can enhance the effects of existing therapies such as sunitinib and sorafenib, which are often limited by resistance mechanisms .
    • Liver Cancer : In hepatocellular carcinoma (HCC), elevated levels of HIF-2α correlate with poor prognosis. This compound may reverse chemoresistance by downregulating genes associated with drug resistance .
  • Angiogenesis Inhibition
    • Tumor Microenvironment : HIF-2α plays a critical role in the hypoxic tumor microenvironment, promoting angiogenesis through vascular endothelial growth factor (VEGF) expression. Inhibiting HIF-2α with compounds like this compound can reduce microvessel density in tumors, thereby limiting nutrient supply to cancer cells .
  • Chemotherapy Resistance
    • Mechanisms of Resistance : Research indicates that HIF-2α contributes to chemotherapy resistance by activating survival pathways in cancer cells. By inhibiting HIF-2α, the effectiveness of chemotherapeutic agents can be restored, suggesting a dual role for this compound as both a therapeutic agent and an enhancer of existing treatments .

Data Tables

Application Area Effect of this compound References
Renal Cell CarcinomaInhibits tumor growth; enhances sunitinib efficacy
Hepatocellular CarcinomaReduces chemoresistance; downregulates drug resistance genes
AngiogenesisDecreases microvessel density; inhibits VEGF expression
Chemotherapy ResistanceRestores sensitivity to drugs; activates apoptotic pathways

Case Study 1: Renal Cell Carcinoma

A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of renal cell carcinoma. The compound effectively inhibited the expression of VEGF and other angiogenic factors, leading to decreased tumor vascularization.

Case Study 2: Hepatocellular Carcinoma

In a mouse model of hepatocellular carcinoma induced by N,N-diethylnitrosamine, administration of this compound showed a marked reduction in tumor burden and improved survival rates. The study highlighted the compound's ability to enhance apoptosis through modulation of pro-apoptotic proteins like Bax and Bak .

Mecanismo De Acción

Target of Action

HIF-2alpha-IN-2 primarily targets the Hypoxia-Inducible Factor 2 Alpha (HIF2α), a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia . HIF2α is involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolic reprogramming . It is also associated with the progression of certain cancers, making it a significant target for therapeutic intervention .

Mode of Action

This compound acts as an inhibitor of HIF2α. It prevents the dimerization of HIF2α with its partner ARNT, thereby blocking the transcriptional activity of HIF2α . This inhibition disrupts the expression of HIF2α target genes that are involved in cellular proliferation, angiogenesis, and tumor growth .

Biochemical Pathways

HIF2α is a key player in the VHL–HIF–VEGF axis, a pathway that is fundamental to the pathogenesis of renal cell carcinoma (RCC) and other cancers . Inhibition of HIF2α by this compound disrupts this pathway, affecting downstream effects such as angiogenesis and metabolic reprogramming . The transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α (HIF1A) compared to HIF-2α (EPAS1) mRNA .

Pharmacokinetics

It is noted that pt2977, a second-generation hif-2 alpha inhibitor with a similar mechanism of action to this compound, has a superior pharmacokinetic profile compared to its predecessor . This suggests that this compound may also have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.

Result of Action

The inhibition of HIF2α by this compound leads to a reduction in the transcription and expression of HIF-2α target genes. This results in decreased cellular proliferation, angiogenesis, and tumor growth . In renal cell carcinoma (RCC) models, for instance, this compound has been shown to reduce HIF-2α levels and suppress cell growth .

Action Environment

The action of this compound is influenced by the hypoxic conditions within the tumor microenvironment. Under hypoxic conditions, the activity of prolyl hydroxylase (PHD), which mediates the degradation of HIF2α, is suppressed, leading to the stabilization of HIF2α Therefore, the efficacy of this compound in inhibiting HIF2α may be influenced by the degree of hypoxia within the tumor environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of HIF-2alpha-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to monitor the purity and potency of the compound. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical structure and composition.

Análisis De Reacciones Químicas

Types of Reactions

HIF-2alpha-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties and biological activity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.

Comparación Con Compuestos Similares

Similar Compounds

    Belzutifan: Another hypoxia-inducible factor 2 alpha inhibitor, belzutifan has shown promise in clinical trials for treating renal cell carcinoma and other cancers associated with von Hippel-Lindau disease.

    PT2385: This compound is also a hypoxia-inducible factor 2 alpha inhibitor and has been studied for its potential in treating various cancers.

Uniqueness

HIF-2alpha-IN-2 is unique in its specific binding affinity and inhibitory activity towards hypoxia-inducible factor 2 alpha. Its distinct chemical structure allows for selective inhibition, which can lead to fewer off-target effects and improved therapeutic outcomes compared to other inhibitors.

Actividad Biológica

Hypoxia-inducible factor 2 alpha (HIF-2α) is a transcription factor that plays a critical role in cellular responses to hypoxia, influencing processes such as cell proliferation, survival, and angiogenesis. The compound HIF-2alpha-IN-2 is an inhibitor of HIF-2α, and its biological activity has been the subject of various studies, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, supported by data tables and case studies.

HIF-2α is regulated by oxygen levels and modulates the expression of genes involved in metabolic adaptation, angiogenesis, and cell survival. Under hypoxic conditions, HIF-2α dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in target genes, promoting their transcription . this compound inhibits this dimerization and subsequent gene activation, thereby reducing the effects of hypoxia on tumor growth and progression.

Biological Activity in Cancer

Tumor Growth Inhibition
In various cancer models, this compound has demonstrated significant anti-tumor activity. For instance:

StudyModelResult
Renal Cell Carcinoma (RCC)Notable tumor shrinkage observed after treatment with this compound.
Xenograft ModelsInhibition of tumor growth and angiogenesis was reported with sustained treatment.

In a study involving renal clear cell carcinoma (RCC), this compound was shown to suppress the proliferation of cancer cells by inhibiting c-Myc activity, which is often upregulated by HIF-2α . This suppression leads to reduced cell cycle progression in hypoxic conditions.

Case Study: Polycythemia
A notable case study reported that a patient with polycythemia exhibited resolution of symptoms following treatment with this compound. The treatment resulted in normalized erythropoietin levels and reduced red blood cell mass over 24 months . This highlights the compound's potential therapeutic benefits beyond cancer.

Biological Activity in Neurodegenerative Diseases

Recent research has also explored the role of HIF-2α in neurodegenerative conditions such as Alzheimer’s disease (AD). Elevated levels of HIF-2α have been associated with neuroprotective effects under hypoxic stress conditions:

StudyFindings
Increased HIF-2α expression in AD-resilient cases compared to AD pathology.
Upregulation of genes related to cellular stress response due to elevated HIF-2α activity.

In a study examining brain tissues from individuals with AD, significant increases in cytoplasmic HIF-2α expression were noted in resilient cases compared to those affected by AD pathology. This suggests that HIF-2α may play a protective role in neuronal survival under hypoxic conditions .

Propiedades

IUPAC Name

3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHLUQQEKIJSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.